molecular formula C15H14BrN5S B11228974 5-(5-Bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

5-(5-Bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11228974
M. Wt: 376.3 g/mol
InChI Key: DIQRLWKZFNDCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a bromothiophene moiety and a methylphenyl group attached to a tetrahydrotetrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of 5-(5-Bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to form 5-bromothiophene.

    Coupling Reaction: The bromothiophene intermediate is then coupled with 2-methylphenylamine under palladium-catalyzed conditions to form the corresponding amine derivative.

    Cyclization: The amine derivative undergoes cyclization with a suitable reagent, such as sodium azide, to form the tetrahydrotetrazolo[1,5-a]pyrimidine core.

Industrial production methods may involve optimization of these steps to improve yield and scalability .

Chemical Reactions Analysis

5-(5-Bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common reagents used in these reactions include palladium catalysts, sodium azide, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(5-Bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene and tetrazole moieties play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar compounds to 5-(5-Bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine include:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14BrN5S

Molecular Weight

376.3 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H14BrN5S/c1-9-4-2-3-5-10(9)12-8-11(13-6-7-14(16)22-13)17-15-18-19-20-21(12)15/h2-7,11-12H,8H2,1H3,(H,17,18,20)

InChI Key

DIQRLWKZFNDCMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC(NC3=NN=NN23)C4=CC=C(S4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.